molecular formula C11H15NO4 B13578705 tert-butylN-(2,5-dihydroxyphenyl)carbamate

tert-butylN-(2,5-dihydroxyphenyl)carbamate

Cat. No.: B13578705
M. Wt: 225.24 g/mol
InChI Key: FFEAFVWJPWEQLW-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,5-dihydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further linked to a 2,5-dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,5-dihydroxyphenyl)carbamate typically involves the reaction of 2,5-dihydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of tert-butyl N-(2,5-dihydroxyphenyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,5-dihydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2,5-dihydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, tert-butyl N-(2,5-dihydroxyphenyl)carbamate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dihydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their functions. The hydroxyl groups on the phenyl ring and the carbamate moiety play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(2-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-hydroxyphenyl)carbamate

Uniqueness

tert-Butyl N-(2,5-dihydroxyphenyl)carbamate is unique due to the presence of two hydroxyl groups on the phenyl ring, which can participate in various chemical reactions and interactions

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-(2,5-dihydroxyphenyl)carbamate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-8-6-7(13)4-5-9(8)14/h4-6,13-14H,1-3H3,(H,12,15)

InChI Key

FFEAFVWJPWEQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)O

Origin of Product

United States

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